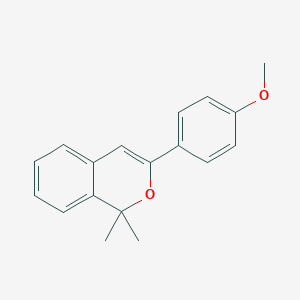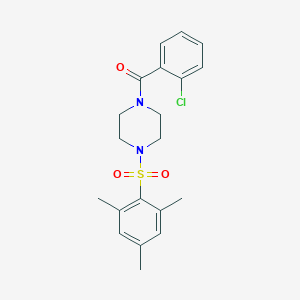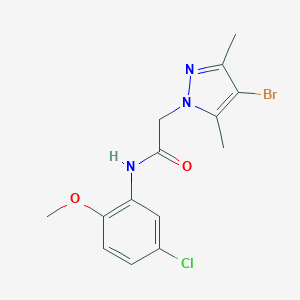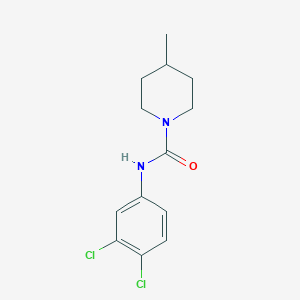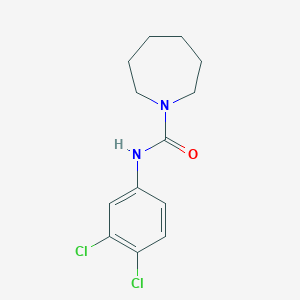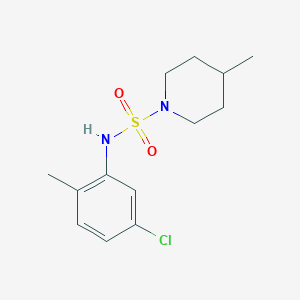
N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as NMS or NMS-873 and is a potent inhibitor of the AAA+ ATPase, p97.
Mecanismo De Acción
Target of Action
A similar compound, (3s)-n-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Based on the target of the similar compound mentioned above, it may affect the fatty acid biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
Based on the target of the similar compound, it may inhibit the growth of mycobacterium tuberculosis by disrupting its fatty acid biosynthesis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NMS-873 is its potent inhibitory activity against p97, making it a valuable tool for studying the role of p97 in cellular processes. However, one of the limitations of NMS-873 is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research of NMS-873. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and viral infections. Another direction is to develop more potent and selective inhibitors of p97 that can overcome the limitations of NMS-873. Additionally, the use of NMS-873 in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of NMS-873 involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain NMS-873 in high purity.
Aplicaciones Científicas De Investigación
NMS-873 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, NMS-873 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. In neurodegenerative disorders, NMS-873 has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. In viral infections, NMS-873 has been shown to inhibit the replication of several viruses, including dengue virus and Zika virus.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-10-5-7-16(8-6-10)19(17,18)15-13-9-12(14)4-3-11(13)2/h3-4,9-10,15H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIRETXWDHORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[methyl(phenyl)carbamoyl]oxybenzoate](/img/structure/B497019.png)
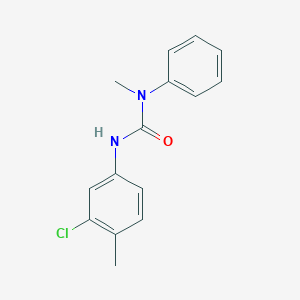
![9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)
![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)
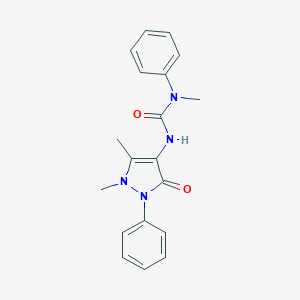
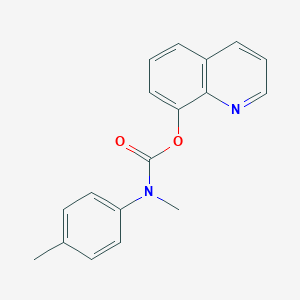
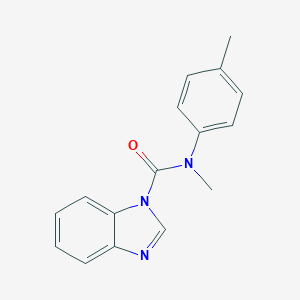
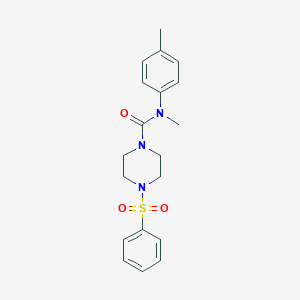
![1-(1H-1,2,3-benzotriazol-1-yl)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol](/img/structure/B497035.png)
